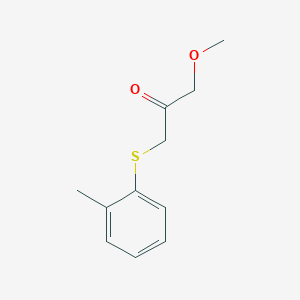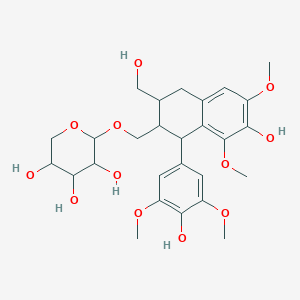
Lyoniside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lyoniside is a lignan glycoside with notable antioxidant, allelopathic, and antifungal activities. It can be isolated from the rhizomes and stems of bilberry (Vaccinium myrtillus L.)
Métodos De Preparación
Lyoniside can be extracted from plant sources using various methods. One efficient method involves microwave-assisted extraction, which has been optimized using response surface methodology. This method uses a mixture of methanol and water as the solvent and achieves high extraction efficiency in a short duration . Another method involves droplet counter-current chromatography, which allows for the isolation of pure this compound in a single chromatographic step .
Análisis De Reacciones Químicas
Lyoniside undergoes several types of chemical reactions, including:
Oxidation: this compound exhibits antioxidant properties, indicating its ability to undergo oxidation reactions.
Reduction: The reduction of this compound can lead to the formation of its aglycone form, lyoniresinol.
Substitution: Glycosidic bonds in this compound can be hydrolyzed under acidic or enzymatic conditions to yield lyoniresinol and other products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions include lyoniresinol and other related lignans .
Aplicaciones Científicas De Investigación
Lyoniside has a wide range of scientific research applications:
Chemistry: this compound is studied for its radical scavenging properties and potential use as an antioxidant.
Biology: It exhibits allelopathic effects, inhibiting the growth of certain plant species and fungi.
Mecanismo De Acción
Lyoniside exerts its effects primarily through its antioxidant activity. It scavenges free radicals, thereby preventing oxidative damage to cells. The molecular targets of this compound include reactive oxygen species (ROS) and various enzymes involved in oxidative stress pathways . Additionally, this compound’s allelopathic effects are mediated through its interaction with plant growth regulators and enzymes involved in seed germination .
Comparación Con Compuestos Similares
Lyoniside is structurally similar to other lignan glycosides such as nudiposide and saracoside. it is unique in its specific combination of antioxidant, allelopathic, and antifungal activities. Unlike some other lignans, this compound has been shown to have a strong inhibitory effect on the growth of certain fungi and plants . Similar compounds include:
Nudiposide: Another lignan glycoside with similar biological activities.
Saracoside: Known for its cytotoxic properties and potential use in cancer treatment.
Propiedades
IUPAC Name |
2-[[7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36O12/c1-34-17-7-13(8-18(35-2)23(17)31)20-15(10-38-27-25(33)22(30)16(29)11-39-27)14(9-28)5-12-6-19(36-3)24(32)26(37-4)21(12)20/h6-8,14-16,20,22,25,27-33H,5,9-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDZRGQRNHELQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C(C(CC3=CC(=C(C(=C23)OC)O)OC)CO)COC4C(C(C(CO4)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
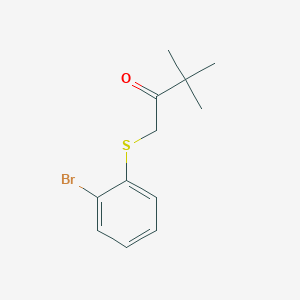
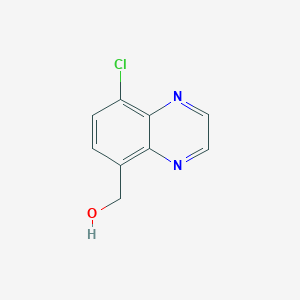
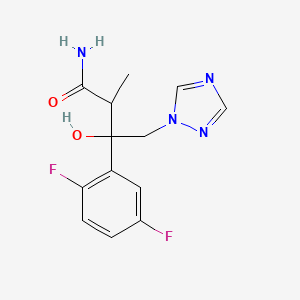
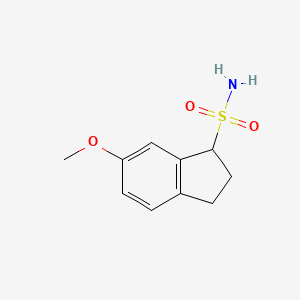
![6-Aminospiro[3.3]heptane-2-carboxylic acid hydrochloride](/img/structure/B13645037.png)
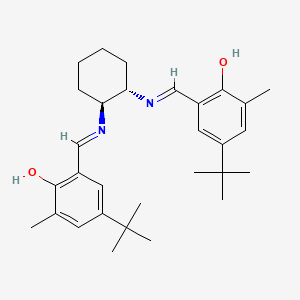
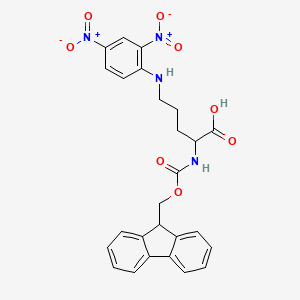
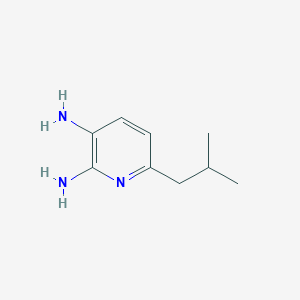

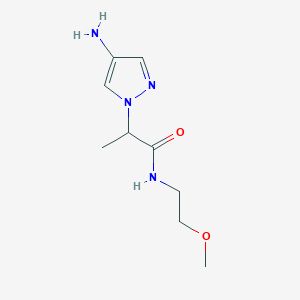
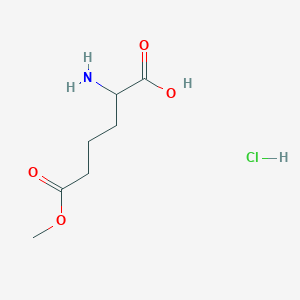
![1-Oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B13645074.png)
